molecular formula C8H17N5 B13632283 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

Cat. No.: B13632283
M. Wt: 183.25 g/mol
InChI Key: RTJUUVLNYLAGRO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole family, characterized by a triazole ring substituted with an ethylamino-methyl group at the 4-position and a propan-1-amine chain at the 1-position. Its structure enables diverse applications in medicinal chemistry, catalysis, and materials science due to the triazole's stability and the amine's reactivity.

Properties

Molecular Formula

C8H17N5

Molecular Weight

183.25 g/mol

IUPAC Name

3-[4-(ethylaminomethyl)triazol-1-yl]propan-1-amine

InChI

InChI=1S/C8H17N5/c1-2-10-6-8-7-13(12-11-8)5-3-4-9/h7,10H,2-6,9H2,1H3

InChI Key

RTJUUVLNYLAGRO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=N1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethylamino Group: This step involves the alkylation of the triazole ring with an ethylamine derivative under basic conditions.

    Attachment of the Propan-1-amine Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a suitable alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring into a more saturated ring system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated ring systems.

    Substitution Products: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine groups can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
  • Structure : Replaces the ethyl group with an isopropylamine.
  • Molecular Formula : C₉H₁₉N₅ (MW: 197.28 g/mol) .
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • Structure: Aromatic 4-methylphenyl substituent instead of ethylamino-methyl.
  • Molecular Formula : C₁₀H₁₂N₄ (MW: 188.23 g/mol) .
  • Impact: The phenyl group introduces π-π stacking capabilities, making it suitable for targeting aromatic receptors in drug design, unlike the aliphatic ethylamino derivative.
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine
  • Structure: Lacks the ethylamino-methyl group.
  • Molecular Formula : C₅H₁₀N₄ (MW: 138.16 g/mol) .

Fluorinated and Heterocyclic Derivatives

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
  • Structure : Incorporates a trifluoromethyl-pyrazole moiety.
  • Molecular Formula : C₁₀H₁₄F₃N₃ (MW: 233.24 g/mol) .
  • Impact : Fluorine atoms enhance metabolic stability and lipophilicity, advantageous in pharmaceuticals but absent in the target compound.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
  • Structure : 1,2,4-triazole core instead of 1,2,3-triazole.
  • Impact : The altered triazole regioisomer affects electronic properties and hydrogen-bonding capacity, influencing interactions in catalysis or drug targets .

Poly-Triazole Derivatives in Catalysis

THPTA (Tris(3-hydroxypropyl-1H-1,2,3-triazol-4-yl)methylamine)
  • Structure : Three triazole units with hydroxypropyl chains.
  • Impact: Enhanced water solubility and Cu(I) stabilization for CuAAC catalysis, unlike the mono-triazole ethylamino derivative, which may lack sufficient ligand multivalency .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₈H₁₇N₅* ~183.25 Ethylamino-methyl, propanamine Drug discovery, ligand design
3-(4-((Isopropylamino)methyl)-...propan-1-amine C₉H₁₉N₅ 197.28 Isopropylamino-methyl Bioactive intermediates
[1-(4-Methylphenyl)-1H-...methanamine C₁₀H₁₂N₄ 188.23 4-Methylphenyl Aromatic receptor modulation
THPTA C₁₅H₂₄N₁₀O₃ 440.42 Tris-triazolyl, hydroxypropyl CuAAC catalysis
3-(1H-1,2,3-Triazol-1-yl)propan-1-amine C₅H₁₀N₄ 138.16 None Basic triazole scaffold studies

*Estimated based on structural analogy to .

Key Research Findings

  • Synthetic Flexibility: The ethylamino-methyl triazole can be synthesized via CuAAC, analogous to methods for phenyl- and hydroxypropyl-substituted triazoles .
  • Biological Relevance: Ethylamino groups may enhance interactions with amine-binding pockets in enzymes or receptors, as seen in anti-inflammatory and anticancer triazole derivatives .
  • Catalytic Limitations: Unlike THPTA or BTTAA, the mono-triazole structure lacks the multivalent Cu(I)-chelating capacity critical for efficient catalysis .

Biological Activity

3-(4-((Ethylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine, identified by CAS number 1257633-69-4, is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazoles known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and data.

The molecular formula of 3-(4-((Ethylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is C19H32N10O, with a molecular weight of 416.52 g/mol. The compound's structure includes a triazole ring, which is pivotal for its biological interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. Specifically, studies have shown that triazole derivatives exhibit significant activity against pathogens such as Candida albicans and Aspergillus niger .

Anticancer Potential

Recent investigations into triazole derivatives have revealed promising anticancer activities. For instance, certain triazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Insecticidal Properties

The compound has also been explored for its potential as an insecticide. Triazole derivatives have demonstrated effectiveness in controlling pests in agricultural settings. The ability to disrupt hormonal functions in insects makes these compounds valuable in pest management strategies .

Case Studies

Several studies have provided insights into the biological activity of triazole derivatives:

  • Inhibition Studies : A study published in the Journal of Medicinal Chemistry explored the inhibition characteristics of various triazole compounds against specific enzymes involved in fungal cell wall synthesis. The results indicated that the ethylamino substitution enhances inhibitory potency compared to other substituents .
  • Pesticidal Activity : A patent focused on 5-amino-substituted pyrazoles and triazoles highlighted the efficacy of these compounds against agricultural pests, particularly emphasizing their compatibility with plant growth and environmental safety .
  • Corrosion Inhibition : While not directly related to biological activity, research has shown that some triazole derivatives can act as corrosion inhibitors in industrial applications, which underscores their versatility and potential for broader applications .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 3-(4-((Ethylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine:

Activity Type Target Organism/Cell Type Effect Observed Reference
AntimicrobialCandida albicansGrowth inhibition
AntifungalAspergillus nigerSignificant antifungal activity
AnticancerVarious cancer cell linesInduction of apoptosis
InsecticidalAgricultural pestsEffective pest control

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